![molecular formula C18H15N3O3 B2596781 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396892-38-8](/img/structure/B2596781.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, also known as BDP, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Oxidation Reagents and Polymer Supports
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, due to its acrylamide functionality, shares relevance with research on polymeric reagents. For example, divinyl benzene (DVB), ethyleneglycoldimethacrylate (EGDMA), and NN′-methylenebis-acrylamide cross-linked poly(methyl methacrylate)(PMMA)-supported pyrazolinium chromate, chlorochromate, and pyrazole-CrO3 complex resins have been prepared and utilized as oxidizing reagents for alcohols. These resins demonstrate the ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones, highlighting the importance of acrylamide derivatives in the development of efficient, filterable, and regenerable polymeric reagents (Abraham, Rajan, & Sreekumar, 1996).
Synthesis and Computational Chemistry
The compound's structural features enable its use in the synthesis of novel heterocyclic compounds. For instance, microwave-assisted synthesis techniques have employed acrylamide derivatives to facilitate novel pyrazole ring formations through Knoevenagel Condensation and Michael addition reactions. Such methods underscore the acrylamide's utility in synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Fahim, Shalaby, & Ibrahim, 2019).
Antimicrobial and Antifungal Applications
Acrylamide derivatives have been used as precursors for synthesizing various heterocyclic compounds, exhibiting significant antimicrobial and antifungal activities. For example, thiosemicarbazide derivatives, including acrylamide functionalities, serve as building blocks in synthesizing target heterocyclic compounds, demonstrating the compound's relevance in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).
Polymerization and Material Science
The acrylamide moiety is instrumental in polymer science, especially in controlled radical polymerization processes. Homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating acrylamide derivatives' versatility in creating functional polymers with potential biomedical applications (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXMYJCTOLRAD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
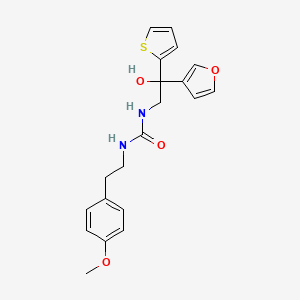
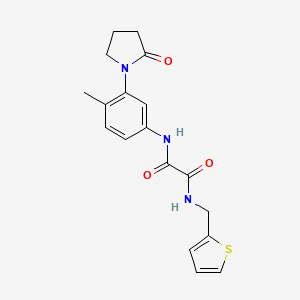

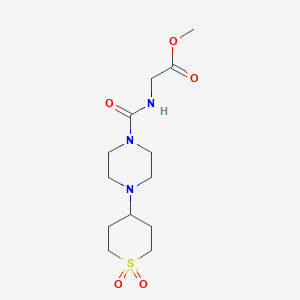
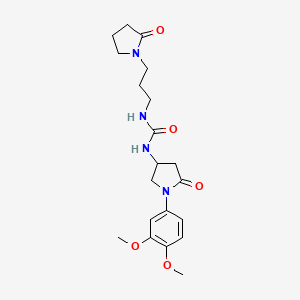
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
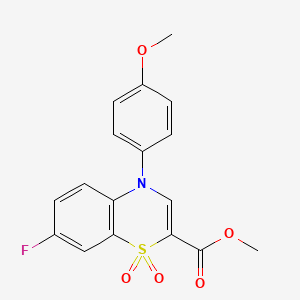
![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)

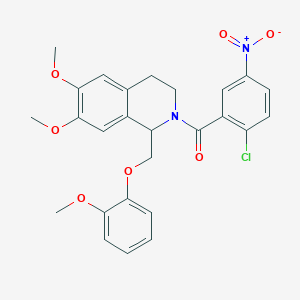
![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)